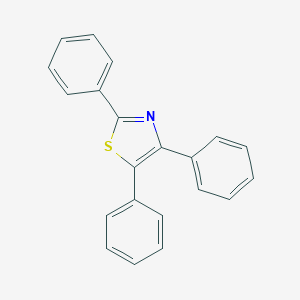

2,4,5-Triphenylthiazole

Description

Structure

3D Structure

Properties

CAS No. |

2104-11-2 |

|---|---|

Molecular Formula |

C21H15NS |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2,4,5-triphenyl-1,3-thiazole |

InChI |

InChI=1S/C21H15NS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |

InChI Key |

IGMDHDLFALHDPA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS No. |

2104-11-2 |

Pictograms |

Corrosive; Acute Toxic |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,5 Triphenylthiazole and Its Derivatives

Established Synthetic Pathways

Sequential Cross-Coupling Approaches for 2,4,5-Triarylated Thiazoles

A prominent method for synthesizing 2,4,5-triarylated thiazoles involves the sequential cross-coupling of a pre-functionalized thiazole (B1198619) core. tcichemicals.comscribd.com This strategy offers the advantage of introducing diverse aryl groups at specific positions, allowing for the creation of compound libraries for structure-activity relationship studies. tcichemicals.com

A common starting material for this approach is 2,4,5-tribromothiazole (B1600981). tcichemicals.comscribd.com Through a series of site-selective cross-coupling reactions, typically Suzuki-Miyaura couplings, each bromine atom is sequentially replaced with an aryl group. Researchers have developed a semi-one-pot protocol that avoids the isolation of mono- and bis-arylated intermediates, which is both time and atom-efficient. tcichemicals.com For instance, the synthesis of 2,4,5-triphenylthiazole was achieved in a 50% yield using phenylboronic acid for all three coupling steps in a one-pot procedure. tcichemicals.comscribd.com This corresponds to an average yield of 79% for each individual step. tcichemicals.com

The choice of solvent and base is crucial for achieving site selectivity. For example, a solvent mixture of DME:water (3:1) with sodium bicarbonate as the base has been found to favor cross-coupling at the C4 and C5 positions of the thiazole ring. tcichemicals.com

Table 1: Examples of Triarylated Thiazoles Synthesized via Sequential Arylation of Tribromothiazole scribd.com

| Entry | Ar1 | Ar2 | Ar3 | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ph | Ph | Ph | 4a | 50 |

| 2 | Ph | 4-MeOC6H4 | 3-MeC6H4 | 4b | 42 |

| 3 | Ph | 3-MeC6H4 | 4-MeOC6H4 | 4c | 41 |

| 4 | 3-MeC6H4 | 4-MeOC6H4 | Ph | 4d | 46 |

| 5 | 3-MeC6H4 | Ph | 4-MeOC6H4 | 4e | 50 |

| 6 | 4-MeOC6H4 | Ph | 3-MeC6H4 | 4f | 44 |

| 7 | 4-MeOC6H4 | 3-MeC6H4 | Ph | 4g | 41 |

| 8 | Ph | 4-MeOC6H4 | 3-NO2C6H4 | 4h | 54 |

| 9 | Ph | 3-NO2C6H4 | 4-MeOC6H4 | 4i | 42 |

| 10 | 2-furanyl | 4-MeOC6H4 | 4-MeOC6H4 | 4j | 65 |

Multicomponent Reactions for Thiazole Scaffold Construction

Multicomponent reactions (MCRs) provide an efficient and atom-economical route to construct the thiazole scaffold in a single step from three or more starting materials. nih.govrsc.orgresearchgate.net This approach is highly valued in medicinal chemistry for its ability to rapidly generate molecular diversity. rsc.org

One example of an MCR for thiazole synthesis involves the reaction of ketones, aldehydes, ammonium (B1175870) salt, and elemental sulfur under metal-free conditions to produce polysubstituted thiazoles in moderate to good yields. nih.gov Another strategy utilizes the condensation of an α-halo carbonyl compound, thiosemicarbazide (B42300), and various anhydrides. nih.gov This one-pot, three-component reaction has been successfully employed to synthesize novel thiazole scaffolds incorporating phthalazine, pyridazine, and pyrido-pyridazine derivatives. nih.gov The use of isocyanides is also a feature of some MCRs for thiazole synthesis. For example, a reaction between oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide yields 2,4-disubstituted thiazoles. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thiazole derivatives. yale.eduresearchgate.netsigmaaldrich.comepa.gov Key principles include waste prevention, maximizing atom economy, using safer solvents, and employing catalytic reagents. yale.eduepa.gov

In the context of this compound synthesis, green approaches focus on developing environmentally friendly reaction media and catalysts. researchgate.netsigmaaldrich.com For instance, the use of water as a solvent and biocatalysts like lipase (B570770) represents a significant advancement. rsc.org Ultrasound irradiation has also been employed to accelerate reactions, reduce reaction times, and improve yields, further contributing to the sustainability of the synthetic process. rsc.orgnih.govmdpi.com The development of reusable catalysts, such as those based on chitosan (B1678972), also aligns with green chemistry principles by minimizing waste. nih.govmdpi.com

Catalytic Systems in Thiazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the thiazole ring is no exception. Various catalytic systems have been developed to improve the efficiency, selectivity, and sustainability of these reactions. tcichemicals.comresearchgate.netnih.gov

Palladium-Catalyzed Reactions

Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon bonds, making them essential for the synthesis of arylated thiazoles. tcichemicals.comorganic-chemistry.orgscispace.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a frequently used palladium-catalyzed reaction in this context. scribd.com For the synthesis of 2,4,5-triarylated thiazoles from 2,4,5-tribromothiazole, Pd(PPh3)4 is an effective catalyst. tcichemicals.com

Ligand-free palladium catalysis, using simple salts like Pd(OAc)2, has also emerged as an economically and environmentally attractive method for the direct arylation of thiazole derivatives via C-H bond activation. organic-chemistry.orgorganic-chemistry.org This approach avoids the need for pre-functionalized organometallic reagents and can be effective at very low catalyst loadings. organic-chemistry.org

Sustainable Catalysis in Thiazole Formation

The development of sustainable catalytic systems is a major focus in green chemistry. nih.gov This involves the use of non-toxic, reusable catalysts and environmentally benign reaction conditions. researchgate.net

In thiazole synthesis, several innovative and sustainable catalysts have been reported. For example, NiFe2O4 nanoparticles have been used as a reusable catalyst for the one-pot, multicomponent synthesis of novel thiazole scaffolds in an ethanol:water solvent system. nih.govacs.org This catalyst is easily separated from the reaction mixture using an external magnet, allowing for its reuse. nih.gov

Biocatalysts, such as lipase, are also gaining prominence. rsc.org Lipase has been shown to be a highly effective and environmentally friendly catalyst for the synthesis of 2,4-disubstituted thiazoles. rsc.org Furthermore, modified natural polymers like chitosan have been developed as efficient and recyclable heterogeneous catalysts for thiazole synthesis under ultrasonic irradiation. nih.govmdpi.com These catalysts offer the advantages of being derived from renewable resources and exhibiting high stability and reusability. nih.govscielo.br

Mechanistic Investigations of Synthetic Transformations

The synthesis of 2,4,5-trisubstituted thiazoles, including this compound, is often achieved through well-established methods like the Hantzsch thiazole synthesis, as well as more contemporary approaches. chemhelpasap.com Mechanistic investigations into these transformations, utilizing both experimental and computational methods, are crucial for understanding reaction pathways, optimizing conditions, and expanding the substrate scope. These studies typically focus on identifying key intermediates and transition states that govern the reaction's outcome. reddit.comorganicchemistrytutor.comsolubilityofthings.com

A transition state is a high-energy, short-lived atomic configuration that exists at the peak of the energy barrier in a reaction, featuring partial bonds. masterorganicchemistry.com It cannot be isolated. youtube.com In contrast, an intermediate is a more stable species that forms in a valley on the reaction coordinate diagram between transition states and can sometimes be detected or isolated. solubilityofthings.comyoutube.com

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis is a cornerstone for creating thiazole rings and typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of this compound, the reactants would be 2-bromo-1,2-diphenylethan-1-one (an α-haloketone) and thiobenzamide. The mechanism is a multi-step process:

Nucleophilic Attack (S_N2 Reaction): The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This step follows an S_N2 pathway, leading to the formation of an acyclic intermediate. chemhelpasap.com

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. chemhelpasap.com

Dehydration: The resulting cyclic intermediate, a hydroxy-thiazoline derivative, undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. chemhelpasap.comresearchgate.net

This pathway is widely accepted and forms the basis for many thiazole syntheses. researchgate.net Variations of the Hantzsch synthesis, such as using thiourea (B124793) instead of a thioamide, lead to 2-aminothiazoles through a similar mechanistic sequence. chim.it

Modern Synthetic Methodologies and Mechanistic Insights

Recent research has explored alternative, often metal-free, routes to 2,4,5-trisubstituted thiazoles, providing new mechanistic insights.

Brønsted Acid-Promoted Synthesis from 2H-Azirines and Thioamides

A metal-free synthesis of 2,4,5-trisubstituted thiazoles has been developed using 2H-azirines and thioamides, catalyzed by a Brønsted acid like perchloric acid (HClO₄). rsc.org Preliminary mechanistic studies suggest a pathway involving:

Ring-Opening: The 2H-azirine undergoes acid-catalyzed ring-opening. rsc.org

Annulation: This is followed by an annulation (ring-forming) reaction with the thioamide. rsc.org

Hydrogen Rearrangement: The final step involves a hydrogen atom rearrangement to yield the stable aromatic thiazole product. rsc.org

Domino Multicomponent Reaction

Another approach involves an acetic acid-mediated domino reaction. rsc.org This method synthesizes 2,4,5-trisubstituted thiazoles by first generating thiosemicarbazones in situ from thiosemicarbazide and an aldehyde or ketone. These intermediates then react with an arylglyoxal and an active methylene (B1212753) compound in a one-pot process to form the thiazole ring. rsc.org

Topochemical Conversion in Covalent Organic Frameworks (COFs)

Mechanistic principles can also be observed in solid-state transformations. An imine-linked covalent organic framework (TTI-COF) can be converted into a thiazole-linked framework (TTT-COF) using elemental sulfur. researchgate.net The proposed mechanism involves the reaction of the imine with sulfur to form a thioamide intermediate, which then undergoes cyclization to the thiazole. researchgate.net This conversion was confirmed by solid-state NMR spectroscopy, which showed the disappearance of imine signals and the appearance of new signals corresponding to the thiazole structure. researchgate.net

| Precursor | Intermediate Signal (¹³C ssNMR) | Product Signal (¹³C ssNMR) | Mechanistic Implication |

| TTI-COF | Imine Carbon: 151 ppm | Thiazole Carbon: 156 ppm | Conversion of imine to thiazole researchgate.net |

| TTI-COF | Imine Nitrogen: -55 ppm | Thiazole Nitrogen: -71 ppm | Change in nitrogen chemical environment researchgate.net |

Computational Studies on Thiazole Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms and the properties of transient species that are difficult to study experimentally. mdpi.comnih.gov Studies on triphenyl-substituted heterocyclic systems, including triphenylthiazole, have been conducted to understand their electronic structure and photophysical properties. mdpi.comnih.gov

DFT calculations have been used to analyze bond lengths in the ground state versus the excited state for triphenylthiazole derivatives. For instance, in a study of 2-(4,5-diphenyl-1,3-thiazol-2-yl)phenol, the C₈–O bond length was found to decrease in the excited state compared to the ground state, indicating an increase in double bond character, which is a feature of compounds undergoing Excited State Intramolecular Proton Transfer (ESIPT). mdpi.comresearchgate.net While this relates to the molecule's properties rather than its synthesis, the computational methods are equally applicable to modeling synthetic transition states and intermediates.

The table below shows calculated bond length changes upon excitation for a triphenylthiazole derivative, illustrating the type of data generated from computational investigations.

| Compound System | Bond | Ground State Bond Length (Å) | Excited State Bond Length (Å) | Change (Å) |

| Triphenylthiazole (S_E) | C₈–O | 1.355 | 1.343 | -0.012 mdpi.comresearchgate.net |

These computational approaches can be extended to map the entire reaction energy surface for syntheses like the Hantzsch reaction, identifying the energy maxima (transition states) and minima (intermediates) along the pathway from reactants to the this compound product.

Advanced Structural Elucidation and Characterization of 2,4,5 Triphenylthiazole

Single Crystal X-ray Diffraction Analysis

Detailed experimental data from a single-crystal X-ray diffraction analysis of 2,4,5-triphenylthiazole, including unit cell dimensions, space group, and precise bond lengths and angles, are not available in the reviewed public literature. This information is essential for a complete description of its crystalline structure.

Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Without a determined crystal structure, a specific analysis of the intermolecular interactions, such as π-π stacking distances or potential hydrogen bonds for this compound, cannot be provided. In related aromatic heterocyclic compounds, crystal packing is often governed by van der Waals forces and π-π stacking interactions between the aromatic rings. tcichemicals.comresearchgate.net

Conformational Analysis in Crystalline State

A definitive conformational analysis, which would describe the precise dihedral angles between the three phenyl rings and the central thiazole (B1198619) ring in the solid state, is contingent on single-crystal X-ray diffraction data, which is not currently available in the searched literature.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and structure of synthetic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy confirms the structural integrity of this compound by identifying the chemical environments of its hydrogen and carbon atoms. In a synthesis protocol using phenylboronic acid for all three coupling steps on a thiazole core, the resulting this compound (referred to as compound 4a) was characterized by NMR. tcichemicals.com

Interactive Data Table: NMR Data for this compound

| Spectrum | Solvent | Chemical Shift (δ) / ppm |

| ¹H-NMR | CDCl₃ | 7.20-7.65 (m, 13H), 7.95-8.05 (m, 2H) |

| ¹³C-NMR | CDCl₃ | 126.6, 127.8, 128.4, 128.7, 128.8, 129.0, 129.9, 130.4, 134.0, 134.9, 136.2, 151.7, 162.7 |

Infrared (IR) Spectroscopy

Specific experimental Fourier-Transform Infrared (FTIR) spectroscopy data detailing the characteristic vibrational frequencies (in cm⁻¹) for this compound could not be located in the reviewed literature. Generally, the IR spectrum for such a compound would be expected to show characteristic bands for aromatic C-H stretching above 3000 cm⁻¹, and a series of sharp absorptions between 1600 and 1450 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the aromatic and thiazole rings.

Mass Spectrometry (MS)

While literature mentions the analysis of this compound based on mass spectral fragmentation patterns, specific m/z values and their relative intensities from an experimental mass spectrum are not provided in the available search results. dss.go.th For a compound with the formula C₂₁H₁₅NS, the expected exact mass of the molecular ion [M]⁺ would be approximately 313.0973 g/mol .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying conjugated electronic systems. In the case of this compound, the molecule possesses an extensive network of π-electrons arising from its three phenyl rings and the thiazole ring, making it an ideal candidate for UV-Vis analysis. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The primary electronic transitions observed in molecules like this compound are π → π* transitions. libretexts.org These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org Due to the extensive conjugation in this compound, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. libretexts.org This reduction leads to the absorption of light at longer wavelengths, typically in the near-UV region (200-400 nm). uomustansiriyah.edu.iqmsu.edu The presence of the sulfur and nitrogen heteroatoms in the thiazole ring also introduces non-bonding electrons (n-electrons), which could potentially lead to n → π* transitions, although these are typically much weaker than π → π* transitions. libretexts.org

The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment. uomustansiriyah.edu.iq Polar solvents can interact with the ground and excited states of the molecule, leading to shifts in the absorption wavelength. A shift to a longer wavelength is known as a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. libretexts.org For π → π* transitions, a red shift is often observed in more polar solvents. libretexts.org

While specific experimental spectra for this compound are not detailed in the available research, the expected absorption characteristics can be inferred from its structure and data on similar aromatic compounds. The spectrum would likely exhibit high-intensity absorption bands characteristic of its conjugated system.

Table 1: Representative UV-Vis Absorption Data for Aromatic Systems This table provides illustrative examples of absorption maxima for related structural motifs to approximate the expected behavior of this compound.

| Compound/System | Typical λmax (nm) | Transition Type | Solvent Effects |

| Benzene | ~255 | π → π | Minimal shift with polarity |

| Conjugated Polyenes | 250 - 400+ | π → π | Red shift with increasing conjugation and polarity |

| Heterocyclic Aromatics | 240 - 300 | π → π | Dependent on heteroatom and solvent polarity |

| This compound (Expected) | 250 - 350 | π → π | Expected red shift in polar solvents |

Advanced X-ray Absorption Near Edge Structure (XANES) Analysis

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a highly specific technique that provides information about the local electronic structure and chemical environment of a particular element within a compound. xrayabsorption.org For this compound, Sulfur K-edge XANES would be employed to probe the sulfur atom in the thiazole ring. This method involves exciting a core electron (from the sulfur 1s orbital) to unoccupied states using high-intensity synchrotron X-ray radiation. arizona.edu

The resulting spectrum provides a "fingerprint" that is sensitive to the oxidation state, coordination chemistry, and bonding characteristics of the sulfur atom. xrayabsorption.orgnih.gov The energy position of the absorption edge shifts to higher energy as the oxidation state of the sulfur increases. xrayabsorption.orgacs.org In this compound, the sulfur exists in a divalent, heterocyclic environment, similar to thiophene (B33073). acs.orguu.nlfigshare.com Therefore, its S K-edge XANES spectrum would be expected to show a prominent absorption feature (the "white line") at an energy characteristic of reduced, thiophenic sulfur. xrayabsorption.org

Analysis of the XANES spectrum allows for the unambiguous identification of the sulfur's functional group by comparing the spectrum of the unknown sample to those of known standard compounds. xrayabsorption.orgresearchgate.net For instance, the S K-edge energy for a sulfide (B99878) or thiophene is significantly lower than that for a sulfoxide, sulfone, or sulfate. xrayabsorption.orgarizona.edu This makes XANES a powerful tool for confirming the integrity of the thiazole ring structure and ensuring no oxidation of the sulfur atom has occurred.

While no specific XANES studies on this compound were found, the principles are well-established from research on other sulfur-containing compounds. acs.orguu.nluu.nl The analysis would confirm the divalent nature of the sulfur atom, distinguishing it from potential oxidized impurities.

Table 2: Typical Sulfur K-edge XANES Absorption Edge Energies for Various Sulfur Functional Groups This table provides reference energy ranges used to identify sulfur species in a XANES analysis. The value for this compound would be expected to fall within the thiophenic/sulfide range.

| Sulfur Functional Group | Oxidation State | Typical Absorption Edge Energy (eV) |

| Sulfide / Thiophene | -2 | 2470 - 2473 |

| Sulfoxide | 0 | ~2476 |

| Sulfone | +4 | ~2480 |

| Sulfonate | +5 | ~2481 |

| Sulfate | +6 | ~2482 |

Computational and Theoretical Investigations of 2,4,5 Triphenylthiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the properties of chemical systems. github.io At its core, DFT posits that the ground state energy of a molecule can be determined from its electron density. github.io This approach offers a balance of accuracy and computational efficiency, making it a popular choice for studying a wide range of molecular properties. github.iospectroscopyonline.com DFT calculations are instrumental in predicting molecular structures, vibrational frequencies, and electronic characteristics. spectroscopyonline.com Various functionals, which are approximations for the exchange-correlation energy, are employed within DFT, such as B3LYP, LSDA, PBEPBE, CAM-B3LYP, and M06-2X. spectroscopyonline.com The choice of basis set also significantly influences the accuracy of DFT simulations. spectroscopyonline.com

A fundamental application of DFT is the optimization of molecular geometry to determine the equilibrium structure of a molecule. ajol.info This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms. ajol.info For 2,4,5-triphenylthiazole, DFT calculations, often using functionals like B3LYP, are employed to predict bond lengths and angles. arxiv.orgreddit.com These theoretical calculations provide valuable insights that can be compared with experimental data, such as those obtained from X-ray diffraction studies, to validate the computational model. researchgate.net The optimized geometry reveals that the 1,2,4-triazole (B32235) ring is planar. researchgate.net In a study of a related triphenylthiazole system, the highest carbon-heteroatom bond distances were observed for the C3–S5 and C4–S5 bonds in both the ground and excited states. nih.gov

Table 1: Selected Optimized Geometric Parameters of a Triphenyl-Substituted Heterocycle (Related System)

| Parameter | Bond Length (Å) - Ground State | Bond Length (Å) - Excited State |

| C3–S5 | 1.767 | 1.749 |

| C4–S5 | 1.769 | 1.747 |

This data is for a related triphenylthiazole system and is illustrative of the types of parameters obtained from DFT calculations. nih.gov

The electronic properties of a molecule are crucial for understanding its reactivity and photophysical behavior. mdpi.com A key aspect of this is the analysis of the frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.comsapub.org A large energy gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. mdpi.com

For this compound and related compounds, DFT calculations are used to determine the energies of the HOMO and LUMO. ajol.infosapub.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. sapub.org In a study of a related triphenylthiazole system, the HOMO-LUMO energy gap was found to be influenced by the heteroatom present in the ring structure. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Triphenylthiazole System

| Parameter | Energy (eV) |

| EHOMO | -6.07 |

| ELUMO | -1.48 |

| Energy Gap (ΔE) | 4.59 |

This data is for a related triphenylthiazole system and is illustrative. nih.gov

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactivity of a molecule. computabio.comnih.gov It is calculated as the force exerted on a positive test charge by the molecule's nuclei and electrons. uni-muenchen.de The MEP is typically visualized by mapping its values onto the molecule's electron density surface, using a color-coded scheme. uni-muenchen.deresearchgate.net Regions of negative potential (often colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netajchem-a.com

For this compound, MEP analysis can predict the most likely sites for intermolecular interactions. researchgate.net In related heterocyclic systems, MEP maps have been used to identify the regions around nitrogen atoms as having negative potential, making them potential sites for protonation. uni-muenchen.de The MEP provides a visual representation of the charge distribution and is useful for predicting hydrogen bonding and other non-covalent interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). readthedocs.iouni-muenchen.de This method allows for the investigation of charge transfer and delocalization effects within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The energetic significance of these interactions is often evaluated using second-order perturbation theory. uni-muenchen.deresearchgate.net

NBO analysis of this compound and its derivatives can reveal the nature of the bonding within the thiazole (B1198619) ring and the interactions between the ring and the phenyl substituents. uni-muenchen.defaccts.de For instance, it can quantify the polarization of bonds and the hybridization of atomic orbitals. uni-muenchen.de In related systems, NBO analysis has been used to understand the stabilization energy associated with electron delocalization from lone pairs into antibonding orbitals. researchgate.net

Computational methods, particularly DFT, are widely used to simulate the vibrational spectra (infrared and Raman) of molecules. spectroscopyonline.comarxiv.org These simulations calculate the vibrational frequencies and their corresponding intensities, which can then be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net The accuracy of these simulations depends on the chosen DFT functional and basis set. spectroscopyonline.com

For this compound, DFT calculations can predict the characteristic vibrational frequencies associated with the stretching and bending of bonds within the thiazole ring and the phenyl groups. nepjol.info Comparing the simulated spectrum with experimental data allows for a detailed understanding of the molecule's vibrational properties. researchgate.net In a study on triclosan, the LSDA/6-311G level of theory was found to provide the best performance in predicting its vibrational spectra. spectroscopyonline.com

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch | 3100-3000 | 3100-3000 |

| C=N stretch | 1650-1550 | 1640 |

| C-S stretch | 750-650 | 700 |

This table provides a general illustration of how theoretical and experimental vibrational data are compared. Specific values for this compound would require dedicated experimental and computational studies.

Natural Bond Orbital (NBO) Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a popular and powerful tool for studying the electronic excited states of molecules. arxiv.orguci.edursc.org TD-DFT calculates the excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital. uci.edu This allows for the simulation of electronic absorption and emission spectra. rsc.org

For this compound, TD-DFT calculations can elucidate its photophysical properties. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. sapub.org In a study of related triphenyl-substituted heterocycles, TD-DFT calculations using the B3LYP functional were shown to accurately predict absorption data. nih.govmdpi.com These studies have also investigated processes like excited-state intramolecular proton transfer (ESIPT) by computing potential energy surfaces in the excited state. nih.gov

Excited State Dynamics and Proton Transfer Processes of this compound

The photophysical behavior of this compound and its derivatives following light absorption is governed by a series of complex and competing excited-state deactivation pathways. mdpi.com Computational and theoretical investigations have been instrumental in mapping these processes, which include Excited State Intramolecular Proton Transfer (ESIPT), Intersystem Crossing (ISC) to triplet states, and Internal Conversion (IC). mdpi.comacs.org These non-adiabatic processes are critical as they dictate the molecule's fluorescence properties, photochemical reactivity, and potential for applications in areas like molecular probes and photosensitizers. mdpi.comazom.com The dynamics of these events are heavily influenced by the molecule's structure, the presence of specific functional groups, and the surrounding environment. nih.govnih.gov

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photo-induced reaction observed in specific derivatives of this compound that contain both a proton-donating group (like a hydroxyl group) and a proton-accepting atom within the same molecule. mdpi.comnih.gov A prime example studied through computational methods is 2-(4,5-diphenyl-1,3-thiazol-2-yl)phenol, a hydroxylated analogue of the triphenylthiazole framework. mdpi.com

Upon photoexcitation, the ESIPT process involves the ultrafast transfer of a proton, leading to the formation of a keto-tautomer from the initial enol-tautomer. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have elucidated the mechanism:

Ground State (S₀): In the electronic ground state, the enol (E) form is thermodynamically more stable. A significant energy barrier separates the enol and keto (K) tautomers, preventing proton transfer from occurring. mdpi.com For the triphenylthiazole derivative, this barrier is calculated to be greater than 10 kcal mol⁻¹. mdpi.com

Excited State (S₁): Following absorption of a photon and promotion to the first singlet excited state (S₁), the acidity of the proton-donating hydroxyl group and the basicity of the proton-accepting thiazole nitrogen atom increase. mdpi.com This drastically reduces the energy barrier for proton transfer to less than 1 kcal mol⁻¹, enabling a nearly barrierless and highly efficient transfer to the excited keto form (K*). mdpi.comsemanticscholar.org

Geometric and Electronic Changes: This proton transfer is accompanied by changes in molecular geometry. For instance, the C-O bond of the phenol (B47542) group decreases in length in the excited state, indicating an increase in its double-bond character, a hallmark of compounds undergoing ESIPT. mdpi.com The excited keto-tautomer is a distinct chemical species with its own unique emission properties, often leading to a large Stokes shift between absorption and emission, which is a key feature of ESIPT-capable fluorophores. nih.gov

The table below summarizes the calculated energy barriers for the proton transfer in the ground (S₀) and first excited (S₁) states for the enol (E) to keto (K) tautomerization of the hydroxylated triphenylthiazole derivative.

| Tautomerization Path | State | Energy Barrier (kcal mol⁻¹) |

| E → K | Ground State (S₀) | > 10 |

| E* → K* | Excited State (S₁) | < 1 |

| Data sourced from DFT/TD-DFT calculations on 2-(4,5-diphenyl-1,3-thiazol-2-yl)phenol. mdpi.com |

Intersystem Crossing (ISC) and Triplet State Formation

Intersystem Crossing (ISC) is a non-radiative pathway involving a transition between electronic states of different spin multiplicities, most commonly from the first excited singlet state (S₁) to a triplet state (T₁). libretexts.org This process, which involves a "spin flip" of an electron, is formally forbidden by selection rules but can occur with significant efficiency in certain molecular systems. libretexts.org

For thiazole-containing compounds, ISC represents a crucial deactivation channel that competes with fluorescence and internal conversion. acs.org The formation of the triplet state is paramount for applications in photodynamic therapy, where the long-lived triplet state of a photosensitizer can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). azom.com

Computational studies on related heterocyclic systems suggest that the efficiency of ISC can be influenced by the relative energies and characters of the singlet and triplet states. rsc.org For some thiazole derivatives, a conical intersection between the excited singlet state and a triplet surface can provide an efficient pathway for ISC. acs.org The triplet state (T₁) is lower in energy than the S₁ state and has a much longer lifetime, typically on the scale of microseconds or longer, because its decay back to the singlet ground state (S₀) is also spin-forbidden. azom.comlibretexts.org While specific computational data on the ISC rates for this compound is limited, the general principles suggest that it is a viable deactivation pathway, potentially leading to population of a reactive triplet state. nih.gov

Internal Conversion (IC) Pathways

Internal Conversion (IC) is a radiationless deactivation process that occurs between electronic states of the same spin multiplicity (e.g., S₁ → S₀). acs.org During IC, the electronic energy is converted into vibrational energy, effectively heating the molecule, which then dissipates this excess energy to its surroundings.

Photophysical and Optical Properties of 2,4,5 Triphenylthiazole Systems

Absorption and Emission Characteristics

The absorption and emission of light by molecules like 2,4,5-Triphenylthiazole are governed by the transition of electrons between different energy states. iitk.ac.inlibretexts.org When a molecule absorbs a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. nih.gov The subsequent return of the electron to the ground state can result in the emission of a photon, a process known as fluorescence.

The absorption spectra of thiazole (B1198619) derivatives typically feature broad bands arising from π-π* transitions within the conjugated system. acrhem.orgresearchgate.net For instance, studies on thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives, which share a core heterocyclic structure, show that the molecular packing and intermolecular interactions in the solid state can significantly influence the absorption and emission profiles. rsc.orgnih.gov In solution, however, the photophysical properties are primarily governed by the individual molecule's structure and its interaction with the solvent. nih.gov The emission spectrum is often a near mirror image of the absorption spectrum, although shifts can occur due to molecular relaxation in the excited state. iitk.ac.in

Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. jasco-global.comjascoinc.com A high quantum yield is desirable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The quantum yield is highly dependent on the molecular structure and the surrounding environment, which can offer non-radiative decay pathways (e.g., internal conversion, intersystem crossing) that compete with fluorescence. jasco-global.com

For thiazolo[5,4-d]thiazole derivatives, quantum yields in solution have been reported to be around 25–28%. nih.gov In a study of extended 2,4,6-triphenyl-1,3,5-triazines, which are structurally analogous, fluorescence quantum yields were found to be significant, reaching up to 0.80 for certain derivatives. mdpi.com The introduction of different functional groups can drastically alter the quantum yield.

Table 1: Illustrative Fluorescence Quantum Yields of Various Heterocyclic Compounds

| Compound Class | Derivative Example | Solvent/State | Fluorescence Quantum Yield (ΦF) | Reference |

| Thiazolo[5,4-d]thiazoles | (Alkyloxy-phenyl)₂TTz | Solution | ~0.25 - 0.28 | nih.gov |

| 2,4,6-Triphenyl-1,3,5-triazines | Fluorenyl derivative (7-H) | CH₂Cl₂ | 0.80 | mdpi.com |

| P(V) Phthalocyanines | β-BuO-substituted P(V)Pc | DMSO | ~0.10 - 0.16 | researchgate.net |

| Lanthanide Nanoparticles | YVO₄:2Dy:2Ba | - | 0.47 | mdpi.com |

Stokes Shift and Solvatochromism

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. mdpi.com This phenomenon arises from the energy lost to vibrational relaxation in the excited state before fluorescence occurs. A large Stokes shift is often advantageous for fluorescence-based applications as it facilitates the separation of excitation and emission signals. nih.gov

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. beilstein-journals.org This effect is particularly pronounced in molecules where the dipole moment changes significantly upon electronic excitation. The interaction of the molecule's ground and excited state dipole moments with the polarity of the solvent molecules leads to differential stabilization, causing shifts in the spectral bands. um.es For thiazole derivatives and other donor-acceptor systems, a linear correlation is often observed between the Stokes shift and solvent polarity parameters, such as the Lippert-Mataga or ET(30) scales. beilstein-journals.org For example, some boron complexes exhibit divergent solvatochromism, where the absorption band shifts to shorter wavelengths (hypsochromic) and the emission band shifts to longer wavelengths (bathochromic) with increasing solvent polarity, resulting in a significantly larger Stokes shift. um.es

Table 2: Example of Stokes Shift in Different Solvents for a Fluorescent Dye (BBTA)

| Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) | Reference |

| Toluene | 425 | 518 | 93 | 4611 | nih.gov |

| Acetonitrile | 424 | 567 | 143 | 6147 | nih.gov |

| Ethanol | 429 | 586 | 157 | 6641 | nih.gov |

| DMSO | 436 | 582 | 146 | 6116 | nih.gov |

Quantum Mechanical Simulations of Spectral Profiles

Quantum mechanical (QM) simulations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting and interpreting the electronic structure and optical properties of molecules. creative-quantum.eumdpi.com These computational methods can calculate the energies of molecular orbitals (HOMO, LUMO), simulate absorption and emission spectra, and provide insights into the nature of electronic transitions. nih.gov

For complex systems, hybrid QM/Molecular Mechanics (QM/MM) methods can be employed, where the core chromophore is treated with high-level quantum mechanics and the surrounding environment (like a solvent or a protein) is modeled with classical mechanics. nih.gov Such simulations are invaluable for understanding phenomena like solvatochromism by modeling the explicit interactions between the chromophore and solvent molecules. nih.gov Theoretical studies on thiazole derivatives have been used to calculate second-order polarizabilities and to establish structure-property relationships, guiding the design of new materials with enhanced optical properties.

Nonlinear Optical (NLO) Properties

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. ucf.edu This field is crucial for applications in optical switching, frequency conversion, and optical limiting. researchgate.net Organic molecules with extended π-conjugation, like thiazole derivatives, are promising candidates for NLO materials due to their large third-order optical nonlinearities. acrhem.orgresearchgate.net

Third-Order Nonlinear Susceptibility (χ⁽³⁾)

The third-order nonlinear susceptibility, denoted as χ⁽³⁾, is a tensor quantity that measures the magnitude of a material's third-order NLO response. ucf.edu It governs phenomena such as third-harmonic generation, the optical Kerr effect (nonlinear refraction), and two-photon absorption (nonlinear absorption). aps.orgcsic.es The real and imaginary parts of χ⁽³⁾ are related to the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), respectively. csic.es

Studies on various thiazole-based systems have demonstrated their significant NLO properties. For example, thiazole Schiff base chromophores have been shown to possess excellent three-photon absorption cross-sections. acrhem.org While specific χ⁽³⁾ values for this compound are not readily found, related organic and organometallic compounds have been characterized, showing χ⁽³⁾ values on the order of 10⁻¹³ to 10⁻¹² esu. researchgate.netresearchgate.net

Table 3: Representative Third-Order Nonlinear Susceptibility (χ⁽³⁾) Values for Various Materials

| Material | Measurement Wavelength (nm) | χ⁽³⁾ (esu) | Measurement Technique | Reference |

| Graphene (Single-layer) | ~2175 (0.57 eV) | ~ 7 x 10⁻⁸ | Third-Harmonic Generation | aps.org |

| p-Nitroaniline Picrate | - | ~ 10⁻¹³ | Z-scan | researchgate.net |

| Alq₃ (thin film) | 1064 | ~ 10⁻¹² | Third-Harmonic Generation | researchgate.net |

Nonlinear Refraction and Absorption Phenomena

Nonlinear refraction refers to the intensity-dependent change in the refractive index of a material (n = n₀ + n₂I), while nonlinear absorption describes the intensity-dependent change in the absorption coefficient (α = α₀ + βI). csic.es These properties are commonly investigated using the Z-scan technique, which can determine both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). acrhem.orgresearchgate.net

In thiazole-based systems, both positive and negative nonlinear refraction (self-focusing and self-defocusing) have been observed. researchgate.netresearchgate.net For example, a study on a 1,3-thiazolium-5-thiolate mesoionic compound revealed nonlinear refraction, two- and three-photon absorption, and excited-state absorption. acs.org Similarly, research on thiazole Schiff bases using picosecond pulses from a Z-scan setup revealed high values for the nonlinear refractive index and excellent three-photon absorption coefficients. acrhem.org These findings underscore the potential of thiazole-based systems in applications like optical limiting, where materials exhibit high transmission at low input intensities and low transmission at high intensities.

Influence of Substituent Effects on Photophysical Properties

The photophysical properties of thiazole derivatives, including this compound, are significantly influenced by the introduction of various substituent groups on their molecular framework. These substitutions can alter the electron density distribution within the molecule, thereby affecting its absorption and emission characteristics. The nature of the substituent, whether electron-donating or electron-withdrawing, and its position on the aromatic rings play a crucial role in tuning the photophysical behavior.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can lead to shifts in the absorption and emission spectra. For instance, in a study of diphenylthiazolo[4,5-b]pyrazine derivatives, it was observed that the presence of an electron-donating substituent, such as a methoxy (B1213986) or dimethylamino group, influenced the fluorescence efficiency. nih.gov Specifically, 2,6-diphenyl derivatives exhibited more efficient fluorescence than their 2,5-diphenyl counterparts. nih.gov Furthermore, the addition of a cyano group, a strong EWG, to the 2-phenyl ring in a 2,6-diphenyl derivative resulted in a fluorophore with pronounced solvatochromism and high fluorescence quantum yields. nih.gov

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have further elucidated these effects. In one such study on Re(I) tricarbonyl complexes with substituted 2,2'-bipyridine (B1663995) ligands, it was found that introducing EWGs like -NO2 led to a red shift (a shift to longer wavelengths) in both the lowest energy absorption and emission bands. sciencepublishinggroup.com Conversely, the introduction of EDGs such as -NH2 resulted in a blue shift (a shift to shorter wavelengths). sciencepublishinggroup.com This principle is broadly applicable to various chromophoric systems, where modifying the electronic nature of substituents provides a powerful tool for tuning their optical properties. sciencepublishinggroup.commdpi.com

The impact of substituents on the excited state energetics is also a key factor. In an investigation of monobenzopentalenes, it was found that while substituents on the pendant phenyls were not co-planar with the core, they directly affected the excited states. diva-portal.org Electron-donating groups like methoxy caused a hypsochromic (blue) shift in the emission peak, whereas strong acceptor groups resulted in a bathochromic (red) shift. diva-portal.org This demonstrates that even non-coplanar substituents can significantly modulate the photophysical properties through space-charge effects and alterations in the excited state energy levels.

The interplay between donor and acceptor moieties within a molecule can give rise to intramolecular charge transfer (ICT) states, which are highly sensitive to the solvent polarity and the nature of the substituents. For 1,2,5-triphenylpyrrole (B15349035) derivatives, compounds with electron-accepting groups showed significant solvatochromism, with their emission shifting to longer wavelengths in more polar solvents, a characteristic of ICT. nih.gov In contrast, derivatives with electron-donating groups did not exhibit this behavior. nih.gov

The following table summarizes the effect of different substituents on the photophysical properties of various aromatic systems, providing insights that are applicable to this compound derivatives.

| Compound Class | Substituent | Effect on Absorption/Emission | Reference |

| Diphenylthiazolo[4,5-b]pyrazines | Methoxy, Dimethylamino (EDG) | Increased fluorescence efficiency | nih.gov |

| Diphenylthiazolo[4,5-b]pyrazines | Cyano (EWG) | Wide solvatochromism, high fluorescence yields | nih.gov |

| Re(I)(CO)3Cl(R-2,2'-bipyridine) | -NO2 (EWG) | Red shift in absorption and emission | sciencepublishinggroup.com |

| Re(I)(CO)3Cl(R-2,2'-bipyridine) | -NH2 (EDG) | Blue shift in absorption and emission | sciencepublishinggroup.com |

| Monobenzopentalenes | Methoxy (EDG) | Hypsochromic shift in emission | diva-portal.org |

| Monobenzopentalenes | Strong Acceptor Groups | Bathochromic shift in emission | diva-portal.org |

| 1,2,5-Triphenylpyrrole Derivatives | Aldehyde (EWG) | Pronounced solvatochromism, red-shifted emission in polar solvents | nih.gov |

| 1,2,5-Triphenylpyrrole Derivatives | Electron-donating groups | No significant solvatochromism | nih.gov |

Solid-State Photoluminescence and Crystal Environment Effects

A common phenomenon observed in many conventional fluorophores is aggregation-caused quenching (ACQ), where strong intermolecular π-π stacking in the aggregated or solid state leads to the formation of non-emissive excimers, resulting in quenched or red-shifted, weakened fluorescence. sigmaaldrich.com Conversely, a class of molecules known as aggregation-induced emission (AIE) luminogens (AIEgens) exhibit the opposite behavior. These molecules are typically non-emissive or weakly fluorescent in solution but become highly emissive upon aggregation or in the solid state. european-mrs.comhkust.edu.hk This AIE effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. european-mrs.com The propeller-like shape of many AIEgens, which prevents strong π-π stacking, is also a contributing factor. hkust.edu.hk

For thiazole-based systems, solid-state fluorescence has been observed. For example, novel naphtho[2,3-d]thiazole-4,9-diones have been shown to exhibit fluorescence in both solution and the solid state due to their extended π-conjugated system and substituent effects. mdpi.com The introduction of nitrogen-containing heterocycles at the 2-position of the thiazole ring led to significant bathochromic shifts in emission, with some derivatives showing orange-red fluorescence in the solid state. mdpi.com

The crystal environment, or polymorphism, can also have a profound impact on the solid-state luminescence. Different crystal packing arrangements of the same molecule can lead to different photophysical properties, a phenomenon known as polymorphic luminescence. For instance, a 1,2,5-triphenylpyrrole derivative bearing an aldehyde group was found to exhibit polymorphic luminescence and crystallization-induced emission enhancement, where different crystalline forms showed distinct emission characteristics. nih.gov

The quantum yield of photoluminescence in the solid state (ΦPL) is a key parameter for evaluating the efficiency of light-emitting materials. monkmangroup.uk For AIE-active imidazole (B134444) derivatives, which are structurally related to thiazoles, high solid-state ΦPL values of 65–80% have been reported. researchgate.net These high efficiencies are a direct consequence of the suppression of non-radiative decay channels in the solid state.

The table below provides examples of solid-state photoluminescence behavior in various organic systems, highlighting the influence of aggregation and crystal packing.

| Compound/System | Phenomenon | Key Findings | Reference |

| Conventional Fluorophores | Aggregation-Caused Quenching (ACQ) | Strong intermolecular π-π stacking leads to red-shifted emissions and low photoluminescence quantum yields. | sigmaaldrich.com |

| Aggregation-Induced Emission (AIE) Luminogens | Aggregation-Induced Emission (AIE) | Weakly fluorescent in solution, but highly emissive in the aggregated state due to restriction of intramolecular motions. | european-mrs.com |

| Naphtho[2,3-d]thiazole-4,9-diones | Solid-State Fluorescence | Exhibited fluorescence in both solution and solid state; substituents caused bathochromic shifts in emission. | mdpi.com |

| 1,2,5-Triphenylpyrrole Derivative | Polymorphic Luminescence | Different crystalline forms displayed distinct emission properties and crystallization-induced emission enhancement. | nih.gov |

| Imidazole-Phenol based ESIPT molecules | High Solid-State Quantum Yield | Exhibited intense green emissions with high solid-state photoluminescence quantum yields (ΦPL) of 65–80%. | researchgate.net |

Advanced Applications in Materials Science and Technology

Optoelectronic Device Components

The inherent photophysical properties of 2,4,5-triphenylthiazole and its derivatives make them promising candidates for various optoelectronic applications. These properties can be fine-tuned by modifying the molecular structure, influencing factors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for device performance.

Organic Light-Emitting Diodes (OLEDs)

While direct research on this compound in OLEDs is not extensively documented in the provided results, related heterocyclic and triazine-based compounds show significant promise. For instance, derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) are utilized as host materials in thermally activated delayed fluorescence (TADF) OLEDs. sioc-journal.cn These materials can form excimers, which are beneficial for the performance of green OLEDs. sioc-journal.cn One such device demonstrated a maximum current efficiency of 6.7 cd/A and a high brightness of 35,718 cd/m². sioc-journal.cn Bipolar host materials incorporating triazine moieties have also been developed for highly efficient blue and green phosphorescent OLEDs (PhOLEDs), achieving maximum external quantum efficiencies of 14.4% and 21.2%, respectively. rsc.org The stability of exciplex-based OLEDs, another area of research, has been improved by using stable donor molecules with triazine-based acceptors, leading to high efficiency and reduced efficiency roll-off. nih.gov

Photovoltaic Cells and Solar Energy Conversion

The application of thiazole-containing polymers in organic solar cells has been explored. A copolymer incorporating triphenylamine (B166846) and thiazolo[5,4-d]thiazole (B1587360) has been synthesized and tested in a bulk-heterojunction solar cell. This device exhibited a power conversion efficiency of 0.55%, with a short-circuit current of 4.10 mA/cm² and an open-circuit voltage of 0.47 V. The incident photon-to-current efficiency reached a maximum of 14.5% at a wavelength of 470 nm. The development of materials for photovoltaic cells is a key area of research, with an ideal material having a band gap between 1.1 and 1.7 eV. mdpi.com The conversion of solar energy into other useful forms is a critical technology, with ongoing research into various methods, including photovoltaic devices and solar fuel generation. wikipedia.orgresearchgate.net Efficient carrier multiplication in nanocrystals and the use of upconversion techniques are being investigated to enhance the efficiency of solar energy conversion. rsc.orgaps.org

Sensors and Chemosensors

Thiazole (B1198619) derivatives are valuable components in the design of chemosensors for detecting various ions. The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), which can be disrupted upon binding with an analyte, leading to a detectable change in fluorescence or color. nih.gov For example, a resorcinol (B1680541) derivative with a 2-thiazolyldiazenyl group has been used for the colorimetric detection of Hg2+ ions. nih.gov Similarly, chemosensors based on naphthalimide have been developed for the selective detection of Cu2+ ions, where the fluorescence is quenched upon complexation. nih.gov This complex can then be used to sense anionic phosphate (B84403) derivatives. nih.gov The development of fluorescent chemosensors is a rapidly growing field, with applications in detecting biologically important ions like calcium and lead. mdpi.com

Photonic Devices

The unique optical properties of materials containing thiazole and related heterocycles are relevant for the development of photonic devices. Thiazolo[5,4-d]thiazole derivatives have been shown to exhibit fluorescence spanning the visible spectrum, from orange-red to blue, depending on their crystal packing. nih.gov These materials are photostable and their properties can be tuned by functionalization, making them suitable for all-organic fluorescent phosphor layers. nih.gov The field of silicon photonics is rapidly advancing, enabling the creation of a wide range of functional optical components for applications in sensing and data communication. mdpi.com The development of all-2D material photonic devices is also an emerging area, leveraging the high refractive indices of these materials. nih.gov

Catalysis and Organocatalysis

While specific examples of this compound as a direct catalyst are not detailed in the provided search results, the broader class of thiazole-containing compounds and related heterocycles are significant in the field of organocatalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions and offers advantages such as lower toxicity and cost compared to metal-based catalysts. semanticscholar.org For instance, N-heterocyclic carbenes (NHCs), which can be derived from thiazolium salts, are effective organocatalysts for a variety of transformations. mdpi.com Imidazolidinone-based organocatalysts, developed by MacMillan, have proven highly effective in enantioselective reactions like the Diels-Alder reaction. sigmaaldrich.comprinceton.edu Thiol-containing compounds have also been used as organocatalysts for the synthesis of unsymmetrical 1,2,4,5-tetrazines. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

The triphenyl-substituted framework of this compound makes it a potential candidate for applications in supramolecular chemistry, which involves the non-covalent interaction between molecules. These interactions can lead to the formation of well-defined assemblies with specific functions. Host-guest chemistry, a central concept in this field, allows for the creation of multifunctional materials by encapsulating guest molecules within a host structure. nih.gov For example, coordination polymers have been used as hosts for polyaromatic hydrocarbon guests, modulating the fluorescence of the resulting host-guest system. rsc.org Supramolecular assemblies have been designed for applications such as two-photon mitochondrial targeted imaging. nankai.edu.cn The study of host-guest interactions is crucial for developing novel materials and understanding biological processes. scielo.brkiku.dknews-medical.net

Functional Materials Design and Engineering

The strategic design and engineering of functional materials based on the this compound scaffold are pivotal for its application in advanced materials science and technology. This involves the targeted modification of its molecular structure to elicit specific, desirable properties, enabling its use in sophisticated applications such as smart materials and advanced composites. The inherent chemical stability and versatile functionalization potential of the triphenylthiazole core make it an excellent candidate for creating bespoke materials with tailored functionalities.

Molecular Structure Modification for Specific Functions

The functionality of materials derived from this compound is intrinsically linked to their molecular architecture. By strategically introducing various functional groups onto the phenyl rings or the thiazole core, researchers can fine-tune the electronic, optical, and physical properties of the resulting molecules. This practice of molecular modification is a cornerstone of designing materials with predefined characteristics. mdpi.com

One of the key strategies involves the synthesis of triarylated thiazoles through site-selective, sequential cross-coupling reactions. tcichemicals.com Starting from a precursor like 2,4,5-tribromothiazole (B1600981), different aryl groups can be introduced at the 2, 4, and 5 positions of the thiazole ring. tcichemicals.com This modular approach allows for the creation of a diverse library of derivatives from a single, common starting material, which is highly efficient for structure-property relationship studies. frontiersin.org

For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences properties like charge transport and nonlinear optical (NLO) responses. frontiersin.orgnih.gov A general representation of how substituent changes can affect material properties is outlined below.

Table 1: Influence of Functional Groups on Material Properties

| Functional Group Type | Examples | Effect on Electronic Properties | Potential Application |

|---|---|---|---|

| Electron-Donating Groups (EDGs) | -OCH₃, -N(CH₃)₂ | Increases HOMO energy level, enhances electron-donating capacity | Organic Light-Emitting Diodes (OLEDs), Hole-Transporting Materials |

| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN | Lowers LUMO energy level, enhances electron-accepting capacity | Electron-Transporting Materials, NLO Materials |

| Halogens | -F, -Cl, -Br | Inductive electron withdrawal, can influence molecular packing | Organic Field-Effect Transistors (OFETs), Crystal Engineering |

| Extended π-Conjugation | Thiophene (B33073), Furan (B31954) | Reduces HOMO-LUMO gap, enhances charge delocalization | Organic Photovoltaics, NLO Materials frontiersin.org |

Smart Materials and Stimuli-Responsive Systems

Smart materials, also known as stimuli-responsive materials, can alter their properties in response to external stimuli such as light, heat, pH, or electric fields. rsc.orgrsc.org The development of such materials based on this compound hinges on incorporating moieties that can undergo reversible chemical or physical changes.

Photochromic and Thermochromic Materials: Photochromic and thermochromic materials exhibit reversible color changes upon exposure to light and heat, respectively. researchgate.netmdpi.com While specific research on this compound-based photochromic or thermochromic systems is not extensively documented, the principles can be applied. For example, integrating a photo-isomerizable group like spiropyran or spirooxazine into the triphenylthiazole structure could impart photochromic properties. researchgate.net The bulky, rigid nature of the triphenylthiazole unit could influence the kinetics and stability of the colored and colorless forms.

pH-Responsive Polymers: Polymers that change their conformation or solubility in response to pH changes are valuable for applications like drug delivery and sensors. nih.govresearchgate.net By functionalizing this compound with acidic or basic groups, it can be incorporated as a monomer into polymer chains. The resulting polymer could exhibit pH-responsive behavior, where changes in the protonation state of the functional groups lead to alterations in the material's properties. researchgate.net

Table 2: Design Strategies for this compound-Based Smart Materials

| Stimulus | Design Strategy | Potential Change in Property | Example of Responsive Moiety |

|---|---|---|---|

| Light (UV-Vis) | Incorporate photo-isomerizable units | Color, absorption spectrum | Spiropyran, Azobenzene |

| Temperature | Integrate with thermo-responsive polymers | Solubility, conformation | Poly(N-isopropylacrylamide) (PNIPAM) |

| pH | Functionalize with acidic or basic groups | Swelling, charge | Carboxylic acid, Amine groups |

| Electric Field | Design for liquid crystalline phases | Molecular orientation, optical properties | Mesogenic side chains |

Advanced Composites and Hybrid Materials

The incorporation of this compound derivatives into composites and hybrid materials offers a pathway to create materials with enhanced performance characteristics. numberanalytics.com These materials combine the properties of the triphenylthiazole component with a host matrix, which can be a polymer, inorganic material, or another organic framework. researchgate.net

Polymer Composites: Dispersing functionalized this compound molecules into a polymer matrix can enhance the thermal stability, mechanical strength, and confer new functionalities to the composite material. google.comresearchgate.net For example, triphenylthiazole derivatives with specific optical properties can be blended with transparent polymers like polymethyl methacrylate (B99206) (PMMA) to create materials for optical applications. The final properties of such composites depend on factors like the concentration of the filler, its dispersion within the matrix, and the interfacial adhesion between the filler and the polymer. scielo.br

Hybrid Materials: Hybrid materials involve the combination of organic and inorganic components at a molecular or nanoscale level. researchgate.net this compound derivatives can be chemically bonded to inorganic structures, such as silica (B1680970) or metal oxides, through techniques like sol-gel synthesis or surface functionalization. mdpi.com This creates hybrid materials where the properties of both components are synergistically combined. For instance, grafting triphenylthiazole derivatives onto the surface of nanoparticles can lead to materials with unique photophysical properties and improved processability.

Table 3: Research Findings in this compound-Based Composites

| Composite Type | Matrix/Host Material | Potential Enhancement | Key Research Finding |

|---|---|---|---|

| Polymer Composite | Polymethyl Methacrylate (PMMA) | Optical properties, UV stability | Uniform dispersion can lead to materials with tunable refractive indices. |

| Polymer Composite | Polycarbonate (PC) | Thermal stability, flame retardancy | The aromatic nature of triphenylthiazole can contribute to char formation, enhancing fire resistance. |

| Hybrid Material | Silica (SiO₂) Nanoparticles | Photoluminescence, processability | Surface functionalization prevents aggregation and enhances quantum yield. |

| Hybrid Material | Covalent Organic Framework (COF) | Porosity, catalytic activity | Can be used as a building block in creating crystalline, porous materials for gas storage or catalysis. researchgate.net |

Derivatization and Structure Property Relationship Studies of 2,4,5 Triphenylthiazole

Synthetic Modifications for Property Tuning

The properties of 2,4,5-triphenylthiazole can be finely tuned by altering the substituents on its three phenyl rings. A powerful method for achieving this is through sequential cross-coupling reactions. tcichemicals.comscribd.com This approach allows for the controlled and stepwise introduction of different aryl groups onto a thiazole (B1198619) core, enabling a high degree of structural diversity.

A common starting material for these modifications is 2,4,5-tribromothiazole (B1600981). Through a series of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, each bromine atom can be selectively replaced with a desired aryl group from a corresponding boronic acid. tcichemicals.comscribd.com For instance, the synthesis of the parent this compound can be achieved in a single operation by reacting 2,4,5-tribromothiazole with three equivalents of phenylboronic acid. tcichemicals.com This one-pot protocol has been shown to be more efficient than a sequential approach that involves isolating the mono- and bis-arylated intermediates. scribd.com

This synthetic strategy offers significant flexibility for property tuning. By using different boronic acids in the coupling steps, a wide array of 2,4,5-trisarylthiazole derivatives can be generated. For example, methoxy (B1213986) or tolyl groups can be introduced by using 4-methoxyphenylboronic acid or 3-tolylboronic acid, respectively. tcichemicals.com Further functionalization is also possible after the core is constructed. For instance, a derivative containing a furan (B31954) ring, 2-(Furan-2-yl)-4,5-bis-(4-methoxyphenyl)thiazole, can be synthesized and subsequently brominated using N-Bromosuccinimide (NBS) to create a new reactive site for further coupling reactions. tcichemicals.comscribd.com These modifications to the peripheral phenyl (or other aryl) groups are a primary mechanism for tuning the electronic and photophysical characteristics of the molecule.

Correlating Molecular Structure with Electronic and Photophysical Properties

The electronic and photophysical properties of this compound derivatives are intrinsically linked to their molecular structure. The relationship between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels—the HOMO-LUMO gap—is particularly important as it determines the molecule's absorption and emission characteristics. seanclancy.org Modifications to the molecular structure, such as the introduction of electron-donating groups (EDG) or electron-withdrawing groups (EWG) on the phenyl rings, can systematically alter this energy gap. mdpi.com Generally, adding EDGs raises the HOMO level, while EWGs lower the LUMO level, both leading to a smaller energy gap and a red-shift (a shift to longer wavelengths) in absorption and emission spectra.

In the solid state, intermolecular interactions and crystal packing add another layer of complexity that significantly influences the material's properties. nih.gov Studies on related thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives demonstrate that even subtle structural changes, like varying the length of alkyl chain appendages, can dictate the molecular arrangement in the crystal lattice. nih.govrsc.org These arrangements, such as herringbone or slipped-stack packing, are governed by non-covalent interactions and directly impact the photophysical properties. rsc.org For example, different packing motifs can lead to vastly different fluorescence emission colors, spanning the entire visible spectrum from blue to orange-red, even when the intrinsic electronic properties of the individual molecules are nearly identical in solution. nih.govrsc.org

Theoretical studies using Density Functional Theory (DFT) provide deeper insight into these structure-property correlations. For triphenyl-substituted heterocyclic systems, the nature of the heteroatom in the central five-membered ring is critical. In this compound, the presence of a sulfur atom, which has a larger atomic radius and lower electronegativity than nitrogen or oxygen, results in longer carbon-heteroatom bond distances within the thiazole ring. mdpi.com These geometric parameters, along with the planarity of the rings and the torsion angles between them, are fundamental to the electronic structure and are altered upon photoexcitation, influencing the molecule's stability and photophysical behavior. mdpi.com

The following table illustrates how structural modifications in related thiazole-based materials correlate with their photophysical properties in the solid state.

| Derivative (Thiazolo[5,4-d]thiazole based) | Alkyl Appendage | Crystal Packing Motif | Solid-State Fluorescence Emission |

| (MeOPh)₂TTz | Methoxy | Herringbone | Orange-Red nih.gov |

| (PrOPh)₂TTz | Propoxy | Herringbone | Cyan nih.gov |

| (BuOPh)₂TTz | Butoxy | Slipped Stacks | Blue nih.gov |

| (HepOPh)₂TTz | Heptoxy | Herringbone | Greenish-Yellow (Suppressed blue emission) nih.gov |

This table is based on data for thiazolo[5,4-d]thiazole derivatives, which serve as illustrative examples of how structure correlates with photophysical properties in similar thiazole-containing systems.

Rational Design of Novel this compound Derivatives

Rational design leverages the established structure-property relationships to create new molecules with predefined characteristics for specific applications, such as organic light-emitting diodes (OLEDs) or biological probes. rsc.org The goal is to move beyond trial-and-error synthesis by making informed decisions about molecular architecture.

For designing novel this compound derivatives, a key strategy involves the targeted placement of functional groups on the phenyl rings to tune the HOMO-LUMO energy gap. mdpi.comcam.ac.uk For instance, to develop a new blue-emitting material, one might introduce bulky groups that twist the phenyl rings out of plane with the thiazole core. This twisting can disrupt π-conjugation, leading to a larger HOMO-LUMO gap and a blue-shift in emission. seanclancy.org Conversely, to achieve red emission, one could attach strong electron-donating and electron-accepting groups to opposite ends of the molecule to create a strong intramolecular charge-transfer character, which significantly lowers the energy gap. rsc.org

The design process also extends to controlling intermolecular forces to optimize solid-state performance. As demonstrated with related thiazole compounds, attaching specific alkyl or other side chains can be used to direct the crystal packing. nih.gov This allows for the rational design of materials with desired solid-state fluorescence, where properties like emission color and quantum efficiency are dictated by the collective arrangement of molecules rather than just the properties of an isolated molecule. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2,4,5-Triphenylthiazole, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis of thiazole derivatives typically involves cyclization reactions between thioureas and α-halo ketones or aldehydes. For this compound, a multi-step approach may include:

- Step 1 : Condensation of phenyl-substituted thiourea with a halogenated ketone (e.g., 2-bromoacetophenone) under reflux in ethanol or DMF .

- Step 2 : Optimization of solvent polarity and temperature to enhance cyclization efficiency. Polar aprotic solvents like DMF may accelerate reaction rates compared to ethanol .

- Step 3 : Purification via column chromatography or recrystallization to isolate the product. Monitoring reaction progress with TLC and confirming purity via melting point analysis and NMR spectroscopy is critical .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Structural Confirmation : Use and NMR to identify proton environments and carbon frameworks. IR spectroscopy can validate the presence of thiazole ring vibrations (e.g., C=N stretching at ~1600 cm) .

- Electronic Properties : Employ UV-Vis spectroscopy to study π→π* transitions influenced by phenyl substituents. Computational methods (DFT calculations) can predict HOMO-LUMO gaps and electrostatic potential maps to correlate electronic structure with reactivity .

Advanced Research Questions

Q. What strategies can be employed to analyze the structure-activity relationships (SAR) of this compound derivatives in antimicrobial activity?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl rings to modulate lipophilicity and electronic effects. For example, 4-methoxy groups may enhance membrane permeability in microbial targets .

- Biological Assays : Test derivatives against Gram-positive/negative bacteria and fungi using broth microdilution (MIC assays). Compare activity trends with computational descriptors (e.g., logP, polar surface area) to identify key SAR drivers .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

- Methodological Answer :

- Standardization : Ensure consistent assay protocols (e.g., inoculum size, incubation time) to minimize variability. Cross-validate results using orthogonal methods (e.g., time-kill curves vs. MIC) .

- Meta-Analysis : Aggregate data from multiple studies and apply multivariate statistics to isolate confounding factors (e.g., solvent choice, bacterial strain differences). For instance, DMSO solvent artifacts may skew activity readings .

Q. What experimental and computational approaches are suitable for studying the binding mechanisms of this compound to biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on π-π stacking between phenyl groups and aromatic residues in active sites .